(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride
Description
(1R,4R)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a substituted cyclohexane-1,4-diamine derivative with a 3-methoxybenzyl group at the N1 position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
4-N-[(3-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13;;/h2-4,9,12-13,16H,5-8,10,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJOYIZCTUVKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, structural characterization, and various biological assays.
Synthesis and Structural Characterization
The synthesis of (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 3-methoxybenzyl chloride. The compound can be characterized using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related cyclohexane derivatives. For instance, some complexes derived from cyclohexane-1,3-dione exhibited medium-level antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus when compared to standard antibiotics like ampicillin . While specific data on (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is limited, its structural analogs suggest potential activity against bacterial pathogens.
Antimalarial Activity
Compounds structurally similar to cyclohexane derivatives have shown promising antiplasmodial activity. For example, a hydrazone derivative demonstrated significant suppression of Plasmodium yoelii in murine models . This indicates that the cyclohexane framework may contribute to antimalarial properties, warranting further investigation into (1R*,4R*)-N1-(3-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride for similar effects.
Case Studies and Research Findings
Several studies have explored the biological implications of cyclohexane derivatives:
- Antibacterial Assays : In a comparative study of cyclohexane-based ligands and their metal complexes, certain compounds showed effective inhibition against gram-positive and gram-negative bacteria . This suggests that modifications to the cyclohexane structure can enhance antibacterial properties.
- Antimalarial Research : A hydrazone-based compound was found to significantly reduce parasitemia in infected mice, indicating that structural modifications in similar compounds could lead to effective antimalarial agents .
Data Tables
| Biological Activity | Tested Compound | Target Organisms | Activity Level |
|---|---|---|---|
| Antibacterial | Cyclohexane Derivative | E. coli, S. aureus | Medium-level compared to ampicillin |
| Antimalarial | Hydrazone Derivative | Plasmodium yoelii | Significant suppression of growth |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the benzyl substituent's electronic properties, position, and steric bulk. Below is a comparative analysis:
*Calculated based on molecular formula.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
